2-(Dimethylamino)-5-(5-phenyl-1,3,4-oxadiazol-2-yl)benzaldehyde
Description
Historical Development of 1,3,4-Oxadiazole Derivatives
The 1,3,4-oxadiazole nucleus emerged as a critical heterocyclic scaffold in medicinal chemistry following its identification in natural products and synthetic compounds with broad bioactivity. Early synthetic routes involved cyclodehydration of diacylhydrazines using agents like phosphorus oxychloride or thionyl chloride. For example, the synthesis of 1-(4-methoxyphenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propan-1-one derivatives demonstrated the adaptability of oxadiazoles in forming stable conjugates with aromatic systems. These efforts highlighted the oxadiazole’s role in improving antibacterial activity through interactions with microbial enzymes like peptide deformylase.
The evolution of 1,3,4-oxadiazole chemistry expanded with the introduction of diverse substituents, such as benzaldehyde moieties, to optimize electronic and steric profiles. Recent advances include the use of NaHSO3-catalyzed cyclization for synthesizing anticonvulsant-active oxadiazoles, underscoring the scaffold’s versatility in central nervous system applications.
Structural Significance of Benzaldehyde-Oxadiazole Hybrid Systems
The integration of benzaldehyde with 1,3,4-oxadiazole introduces a planar, conjugated system that enhances intermolecular interactions and stability. Key structural features include:
- Electron-Withdrawing Oxadiazole Ring : The 1,3,4-oxadiazole’s electron-deficient nature facilitates charge transfer interactions, as observed in derivatives exhibiting antibacterial activity via binding to bacterial peptide deformylase.
- Aldehyde Functionality : The benzaldehyde group provides a reactive site for further functionalization, such as Schiff base formation, which is critical in designing prodrugs or sensor molecules.
- Hybrid Conjugation : The extended π-system in benzaldehyde-oxadiazole hybrids, as seen in compounds like [2-(5-substituted-phenyl-oxadiazol-2-yl)-phenyl]-phenyl-methanone, improves absorption characteristics, with reported λ~max~ values ranging from 245–285 nm.
Table 1 : Comparative Electronic Properties of Selected 1,3,4-Oxadiazole Derivatives
| Compound | λ~max~ (nm) | Solubility Profile |
|---|---|---|
| 5-Phenyl-1,3,4-oxadiazole | 263–285 | DMSO, Methanol, CHCl3 |
| Benzaldehyde conjugate | 281–285 | Enhanced polar solvents |
Positional Effects of Dimethylamino Substituents on Aromatic Systems
The dimethylamino group (-N(CH3)2) at the para position of the benzaldehyde ring exerts pronounced electronic and steric effects:
- Electronic Modulation : The strong electron-donating nature of the -N(CH3)2 group increases electron density on the aromatic ring, altering redox potentials and nucleophilic reactivity. This is critical in QSAR models, where Hammett σ values correlate with antibacterial activity in oxadiazole derivatives.
- Steric Considerations : The bulky dimethylamino group influences molecular packing, as demonstrated in crystallographic studies of analogous compounds where substituent position affects lattice energy and melting points.
- Solubility Enhancement : The polar tertiary amine group improves aqueous solubility, a property leveraged in anticonvulsant oxadiazoles to enhance blood-brain barrier permeability.
Mechanistic Insight : In molecular docking studies, the dimethylamino group in this compound forms hydrogen bonds with active-site residues (e.g., Asn-120 in peptide deformylase), stabilizing ligand-receptor complexes. This interaction is geometry-dependent, with para substitution optimizing bond distances (≤3.0 Å) compared to ortho or meta analogs.
Properties
CAS No. |
831197-39-8 |
|---|---|
Molecular Formula |
C17H15N3O2 |
Molecular Weight |
293.32 g/mol |
IUPAC Name |
2-(dimethylamino)-5-(5-phenyl-1,3,4-oxadiazol-2-yl)benzaldehyde |
InChI |
InChI=1S/C17H15N3O2/c1-20(2)15-9-8-13(10-14(15)11-21)17-19-18-16(22-17)12-6-4-3-5-7-12/h3-11H,1-2H3 |
InChI Key |
RIUKXBXVQLJSGA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3)C=O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1,3,4-Oxadiazole Core
The 1,3,4-oxadiazole ring is commonly prepared by oxidative cyclization of aroyl hydrazones or hydrazides derived from aromatic aldehydes and aroyl hydrazines. Two main approaches are reported:
Oxidative Cyclization : Hydrazones are treated with oxidizing agents such as iodine and mercuric oxide to induce cyclization forming 2,5-diaryl-1,3,4-oxadiazoles. This method is efficient for preparing 5-phenyl-1,3,4-oxadiazol-2-yl derivatives.
Condensative Cyclization : Heating hydrazones with acetic anhydride or benzoyl chloride in the presence of pyridine leads to dihydro-1,3,4-oxadiazole derivatives, which can be further dehydrogenated to the aromatic oxadiazole ring.
Table 1: Oxidative Cyclization Conditions for 1,3,4-Oxadiazole Formation
Preparation of the Dimethylamino-Substituted Benzaldehyde Intermediate
The dimethylamino group is introduced on the benzaldehyde ring typically by:
- Starting from 2-amino-5-dimethylaminobenzaldehyde or by selective substitution reactions on a preformed benzaldehyde ring.
- The aldehyde functionality is preserved during the oxadiazole ring formation to allow final coupling.
Coupling of the Oxadiazole Moiety to the Benzaldehyde
The 5-position of the benzaldehyde ring is functionalized with the 5-phenyl-1,3,4-oxadiazol-2-yl substituent by:
- Reacting the prepared 1,3,4-oxadiazole intermediate with the dimethylamino-substituted benzaldehyde under conditions that preserve the aldehyde group.
- In some protocols, hydrazide intermediates are reacted with aromatic aldehydes under acidic reflux in methanol to form hydrazones, which are then cyclized to oxadiazoles.
Representative Synthetic Route (Based on Literature)
Analytical and Spectral Data Supporting Preparation
- 1H NMR : Disappearance of hydrazone NH and azomethine proton signals confirms cyclization to oxadiazole.
- IR Spectroscopy : Characteristic C=N and C=O absorptions at ~1600-1700 cm^-1 confirm oxadiazole and aldehyde functionalities.
- Elemental Analysis : Consistent with molecular formula C17H15N3O2, confirming purity and correct composition.
Summary Table of Preparation Methods
Research Findings and Notes
- The oxidative cyclization method is widely preferred for synthesizing 1,3,4-oxadiazole rings due to its efficiency and cleaner product profiles.
- The presence of the dimethylamino group on the benzaldehyde ring influences the electronic properties and reactivity, necessitating mild conditions to avoid side reactions.
- Purification by crystallization from ethanol or ethyl acetate is effective for isolating the target compound in high purity.
- Spectral data consistently confirm the successful formation of the oxadiazole ring and retention of the aldehyde group, critical for further functionalization or applications.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-5-(5-phenyl-1,3,4-oxadiazol-2-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-(Dimethylamino)-5-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoic acid.
Reduction: Formation of 2-(Dimethylamino)-5-(5-phenyl-1,3,4-oxadiazol-2-yl)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer properties of oxadiazole derivatives, including 2-(Dimethylamino)-5-(5-phenyl-1,3,4-oxadiazol-2-yl)benzaldehyde. Research indicates that compounds in this class exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives showed considerable efficacy against glioblastoma cells by inducing apoptosis and damaging DNA .
Antidiabetic Effects
The compound has also been evaluated for its antidiabetic potential. In vivo studies using models such as Drosophila melanogaster indicated that certain derivatives significantly lowered glucose levels, suggesting their utility in managing diabetes .
Antimicrobial Activity
Oxadiazole derivatives have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Studies have identified its role as an inhibitor of carboxylesterase activity, which is crucial in various biochemical processes .
- Molecular Docking Studies : Computational studies have provided insights into the binding affinities of this compound with target proteins, enhancing understanding of its mechanism of action .
Case Study 1: Anticancer Efficacy
A recent study synthesized a series of oxadiazole derivatives and evaluated their cytotoxicity against LN229 glioblastoma cells. The results indicated that specific compounds led to significant reductions in cell viability and induced apoptosis through DNA damage mechanisms .
Case Study 2: Antidiabetic Activity
In another investigation involving diabetic Drosophila models, compounds derived from this compound were tested for their ability to modulate glucose levels. Results showed that certain derivatives effectively lowered glucose concentrations significantly compared to controls .
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-5-(5-phenyl-1,3,4-oxadiazol-2-yl)benzaldehyde would depend on its specific application. For example, if it is used as an antimicrobial agent, it might interact with bacterial cell membranes or enzymes, disrupting their function. If used in materials science, its electronic properties might be exploited in the design of new conductive materials.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s key structural distinction lies in its combination of dimethylamino, benzaldehyde, and 5-phenyl-1,3,4-oxadiazole groups. Similar compounds often vary in substituents, leading to differences in electronic properties, solubility, and bioactivity:
Key Observations :
- The benzaldehyde group enables reactivity absent in analogues with ketones or phenolate groups, facilitating conjugation with amines or hydrazides .
Comparison :
Chemical and Electronic Properties
- Electron Density: The dimethylamino group donates electrons, stabilizing the benzaldehyde’s carbonyl group. In contrast, electron-withdrawing substituents (e.g., dichlorophenyl in ) reduce electron density, affecting redox behavior .
- Solubility: The dimethylamino group enhances water solubility compared to hydrophobic substituents like 4-methylphenyl () or 4-chlorophenyl () .
- Stability : Oxadiazoles with electron-withdrawing groups (e.g., nitro or chloro) exhibit higher thermal stability, as seen in .
Inferences for Target Compound :
Computational Studies
- DFT Analysis : utilized DFT to optimize geometries and calculate vibrational frequencies, confirming tetrahedral/square planar structures in metal complexes . Similar studies on the target compound could predict its reactivity and stability.
- Thermochemical Accuracy : Methods from and (e.g., hybrid functionals) could model the compound’s electronic structure, correlating substituents with bioactivity .
Biological Activity
2-(Dimethylamino)-5-(5-phenyl-1,3,4-oxadiazol-2-yl)benzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. The oxadiazole moiety has been associated with various pharmacological effects, including anti-inflammatory, anti-cancer, and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
- Molecular Formula : C17H15N3O
- Molecular Weight : 293.32 g/mol
- CAS Number : 831197-39-8
The biological activities of this compound are primarily attributed to its interaction with various biological targets. Studies suggest that compounds containing the oxadiazole ring can act as inhibitors of specific enzymes and receptors.
Inhibition of Notum Carboxylesterase
Research indicates that derivatives of the oxadiazole structure can inhibit Notum carboxylesterase activity, a key enzyme involved in Wnt signaling pathways. The inhibition of this enzyme has implications for cancer therapy and neurodegenerative diseases .
Rho/MRTF/SRF Pathway Modulation
Another significant finding is the compound's role in modulating the Rho/Myocardin-related transcription factor (MRTF)/serum response factor (SRF) pathway. This pathway is crucial for gene transcription related to fibrosis and muscle development. The compound demonstrated good potency in inhibiting gene transcription mediated by this pathway, suggesting potential applications in treating fibrotic diseases .
Anticancer Activity
In vitro studies have shown that this compound exhibits anticancer properties. For instance, it was tested against various cancer cell lines and displayed significant cytotoxicity without inducing substantial cell death at lower concentrations. The IC50 values varied depending on the cell type but generally indicated a promising therapeutic window.
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| PC3 (Prostate Cancer) | 180 | Effective inhibition of SRF-mediated transcription |
| B16F10 (Melanoma) | <20 | Potent inhibition of melanin production |
Antimicrobial Activity
The compound has also shown potential antimicrobial activity against several pathogens. Its mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Study on Fibrosis
In a study involving bleomycin-induced dermal fibrosis in mice, treatment with the compound resulted in a significant reduction in connective tissue growth factor (CTGF) gene expression. This suggests its potential as an anti-fibrotic agent .
Study on Melanin Production
Another investigation evaluated the effect of related oxadiazole derivatives on melanin production in B16F10 cells. The results indicated that these compounds could effectively inhibit intracellular tyrosinase activity, which is crucial for melanin synthesis, thus highlighting their potential use in treating hyperpigmentation disorders .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 2-(dimethylamino)-5-(5-phenyl-1,3,4-oxadiazol-2-yl)benzaldehyde?
- The compound can be synthesized via condensation reactions involving substituted benzaldehydes and heterocyclic precursors. For example, analogous oxadiazole-containing benzaldehydes are synthesized by refluxing substituted triazoles or hydrazides with aldehydes in ethanol under acidic conditions (e.g., glacial acetic acid), followed by solvent evaporation and purification . Optimization of reaction time (4–6 hours) and use of catalysts (e.g., methanesulfonic acid) are critical for high yields .
Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure of this compound?
- 1H/13C NMR : The dimethylamino group (-N(CH3)2) appears as a singlet near δ 2.8–3.2 ppm, while the benzaldehyde proton resonates as a sharp singlet at δ ~10.0 ppm. The oxadiazole ring protons are typically deshielded (δ 7.5–8.5 ppm) .
- IR : Stretching vibrations for C=N (1,3,4-oxadiazole) appear at ~1600–1650 cm⁻¹, and the aldehyde C=O at ~1700 cm⁻¹ .
- MS : Molecular ion peaks (e.g., m/z = 307 for C17H14N3O2) and fragmentation patterns (e.g., loss of -CHO or oxadiazole moiety) confirm the structure .
Q. What strategies improve the yield of 1,3,4-oxadiazole ring formation during synthesis?
- Use of dehydrating agents (e.g., POCl3 or H2SO4) and controlled heating (reflux in ethanol or THF) enhance cyclization efficiency . Ultrasound irradiation can reduce reaction time and improve yields by 10–15% compared to conventional methods .
Advanced Research Questions
Q. How does density functional theory (DFT) aid in understanding the electronic properties of this compound?
- DFT calculations (e.g., B3LYP functional with 6-31G* basis set) predict frontier molecular orbitals (HOMO-LUMO), charge distribution, and dipole moments. These insights explain reactivity patterns, such as nucleophilic attack at the aldehyde group or electrophilic substitution on the oxadiazole ring . For example, exact exchange terms in hybrid functionals improve accuracy in predicting thermochemical properties (e.g., atomization energies with <3 kcal/mol error) .
Q. What structural modifications enhance the compound’s biological activity (e.g., anticancer, antifungal)?
- Introducing electron-withdrawing groups (e.g., -CF3) on the phenyl ring of the oxadiazole moiety increases anticancer activity by enhancing DNA intercalation or enzyme inhibition (e.g., CCRF-CEM cell line, %GI = 68.89) . Conversely, adding hydrophilic groups (e.g., -OH) improves antioxidant capacity (IC50 = 15.14 μM) .
- Substituting the dimethylamino group with a piperidine or pyrrolidine ring alters bioavailability and target selectivity, as seen in antifungal VNI derivatives .
Q. How can crystallographic analysis resolve contradictions in reported spectral data?
- Single-crystal X-ray diffraction (e.g., SHELX suite) provides unambiguous confirmation of bond lengths, angles, and tautomeric forms. For example, discrepancies in NMR assignments of oxadiazole protons can be resolved by comparing experimental and DFT-optimized geometries .
Q. What mechanistic insights explain the compound’s reactivity in cross-coupling or oxidation reactions?
- The aldehyde group undergoes nucleophilic addition (e.g., Grignard reagents), while the oxadiazole ring participates in Suzuki-Miyaura coupling via its C-2 position. Oxidation of the dimethylamino group to a nitroso derivative is catalyzed by KMnO4 in acidic media, confirmed by IR loss of -N(CH3)2 signals .
Key Research Gaps and Recommendations
- Stereoelectronic Effects : The role of the dimethylamino group in directing regioselectivity during reactions remains underexplored. DFT studies combined with Hammett plots could clarify this .
- In Vivo Efficacy : Most reported data are limited to in vitro assays. Pharmacokinetic studies (e.g., bioavailability, toxicity) are needed to assess therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
